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Compound Name:
2-(Ethoxymethyl)cyclopentan-1-

one

CAS No.: 85670-54-8

Cat. No.: B3388044

Get Quote

Executive Summary
In the landscape of advanced organic synthesis and drug development, functionalized

cyclopentanones serve as critical building blocks for complex molecular architectures, including

prostaglandins, jasmonates, and targeted active pharmaceutical ingredients (APIs). 2-

(ethoxymethyl)cyclopentanone is a highly versatile, bifunctional intermediate. By integrating a

reactive carbonyl core with an alpha-ethoxymethyl ether, this molecule provides researchers

with a dual-stage scaffold: the ketone allows for nucleophilic additions and reductive

aminations, while the ether acts as both a sterically demanding directing group and a masked

hydroxymethyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic

structural data. We will deconstruct the physicochemical profile of 2-

(ethoxymethyl)cyclopentanone, explore the mechanistic causality behind its synthesis via
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kinetic enolate alkylation, and provide a self-validating, field-proven experimental protocol for

its generation.

Structural and Physicochemical Profiling
The molecular architecture of 2-(ethoxymethyl)cyclopentanone is defined by a five-membered

carbocyclic ring (cyclopentanone) substituted at the C2 position (alpha to the carbonyl) with an

ethoxymethyl (-CH₂-O-CH₂CH₃) group. This substitution creates a chiral center at C2, making

the molecule subject to epimerization under basic or acidic conditions due to the enolizable

alpha-proton.

Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound[1],[2]:

Property Value
Mechanistic / Practical
Significance

Chemical Name
2-(ethoxymethyl)cyclopentan-

1-one

Standard IUPAC

nomenclature.

CAS Registry Number 85670-54-8
Primary identifier for chemical

inventories.

Molecular Formula C8H14O2

Indicates a degree of

unsaturation of 2 (one ring,

one carbonyl).

Molecular Weight 142.198 g/mol

Low molecular weight,

rendering it highly volatile and

distillable.

Topological Features Bifunctional (Ketone + Ether)

Enables orthogonal reactivity

pathways in multi-step

syntheses.

Stereochemistry Chiral at C2

Exists as a racemic mixture

unless synthesized via

asymmetric induction.
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Mechanistic Synthesis Pathways
The most precise and regioselective method for synthesizing 2-(ethoxymethyl)cyclopentanone

is the alpha-alkylation of cyclopentanone using chloromethyl ethyl ether (ethoxymethyl chloride,

EOM-Cl).

The Causality of Experimental Choices
Direct alkylation of ketones often suffers from polyalkylation and poor regiocontrol. To

circumvent this, we utilize a kinetic enolate pathway.

Base Selection (LDA): Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic, and

extremely strong base. It is used to quantitatively and irreversibly deprotonate

cyclopentanone at -78 °C. This prevents the starting material from acting as an electrophile,

thereby entirely suppressing self-aldol condensation side reactions.

Electrophile Dynamics (EOM-Cl): EOM-Cl is an alpha-halo ether. The lone pair on the

adjacent oxygen atom provides anchimeric assistance (the alpha-effect), stabilizing the

transition state during the

displacement. This makes the chloromethyl carbon an exceptionally hard and reactive
electrophile, ensuring rapid C-C bond formation even at cryogenic temperatures[3].

Quenching Strategy: An aqueous ammonium chloride (

) quench is selected over stronger acids (like HCl).

is mildly acidic (pH ~5.5); it is strong enough to protonate any unreacted enolate and destroy
residual EOM-Cl, but weak enough to prevent the acid-catalyzed cleavage of the newly
formed ethoxymethyl ether or the promotion of thermodynamic epimerization at the C2
position[4].

Cyclopentanone
(Starting Material)

Lithium Enolate
(Kinetic Intermediate)

 LDA, THF
-78 °C 2-(ethoxymethyl)

cyclopentanone

 EOM-Cl
-78 °C to RT

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(ethoxymethyl)cyclopentanone via kinetic enolate alkylation.
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Experimental Protocol: Step-by-Step Methodology
Note: This is a self-validating protocol. Chloromethyl ethyl ether (EOM-Cl) is a potent alkylating

agent and suspected carcinogen[4]. All operations must be conducted in a heavily ventilated

fume hood using appropriate PPE.

Reagents Required:

Cyclopentanone (1.0 equiv, freshly distilled)

Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

Chloromethyl ethyl ether (EOM-Cl) (1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous

Step-by-Step Workflow:

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a

magnetic stir bar, an addition funnel, and an argon inlet. Purge the system with argon for 15

minutes to ensure strict anhydrous conditions.

Enolate Generation: Add anhydrous THF (50 mL) to the flask and cool to -78 °C using a dry

ice/acetone bath. Inject LDA (1.1 equiv) via syringe. Slowly add cyclopentanone (1.0 equiv)

dropwise over 15 minutes. Validation checkpoint: Stir for 45 minutes at -78 °C to ensure

complete, quantitative kinetic enolate formation.

Alkylation: Dilute EOM-Cl (1.2 equiv) in 10 mL of anhydrous THF. Add this solution dropwise

to the enolate mixture via the addition funnel over 20 minutes, maintaining the internal

temperature below -70 °C[3].

Reaction Maturation: Remove the dry ice bath and allow the reaction mixture to slowly warm

to room temperature over 2 hours. Validation checkpoint: Monitor the reaction via TLC

(Hexanes:EtOAc 8:2, stained with phosphomolybdic acid) to confirm the disappearance of

the enolate/cyclopentanone spot.
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Quench and Workup: Cool the flask to 0 °C and strictly quench by slowly adding 30 mL of

saturated aqueous

. Stir vigorously for 10 minutes to decompose any unreacted EOM-Cl[4].

Extraction and Purification: Transfer to a separatory funnel, extract the aqueous layer with

Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude oil via flash column
chromatography (silica gel) or fractional vacuum distillation to yield pure 2-
(ethoxymethyl)cyclopentanone.

Reactivity and Downstream Applications
The strategic value of 2-(ethoxymethyl)cyclopentanone lies in its orthogonal reactivity nodes.

Drug development professionals frequently utilize this scaffold to build complex, sterically

congested ring systems.

The Carbonyl Center (C1): Acts as a hard electrophile. It readily undergoes nucleophilic

attack by Grignard reagents, Wittig olefination to form exocyclic double bonds, or reductive

amination to yield functionalized cyclopentylamines.

The Alpha-Carbon (C2): The presence of the enolizable proton allows for further

functionalization (e.g., halogenation or secondary alkylation). If synthesized asymmetrically,

this chiral center dictates the stereochemical outcome of subsequent additions to the

carbonyl via Felkin-Anh control.

The Ether Linkage: The ethoxymethyl group is stable to strong bases and nucleophiles but

can be selectively cleaved using Lewis acids (e.g.,

or

) or strong Bronsted acids to reveal a primary alcohol (2-(hydroxymethyl)cyclopentanone).
This alcohol can be subsequently dehydrated to form 2-methylenecyclopentanone, a highly
reactive Michael acceptor used in the synthesis of anti-cancer agents and natural product
total synthesis.
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Caption: Key reactivity nodes and functional group properties of 2-

(ethoxymethyl)cyclopentanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3388044/docs?utm_src=pdf-body-img#2-ethoxymethyl-cyclopentanone-a-comprehensive-technical-guide-to-structure-synthesis-and-reactivity
https://www.chemsynthesis.com/
https://www.orgsyn.org/
https://www.ncbi.nlm.nih.gov/pmc/
https://www.benchchem.com/product/b3388044?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3388044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. CAS:1936631-52-51-(Ethoxymethyl)cyclopentane-1-carbaldehyde-毕得医药
[bidepharm.com]

2. chemsynthesis.com [chemsynthesis.com]

3. Structure-Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridines as
Highly Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

4. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [2-(Ethoxymethyl)cyclopentanone: A Comprehensive
Technical Guide to Structure, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3388044/docs#2-ethoxymethyl-
cyclopentanone-a-comprehensive-technical-guide-to-structure-synthesis-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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